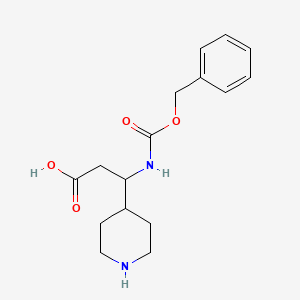

3-(Cbz-amino)-3-(4-piperidyl)propionic acid

Description

Properties

IUPAC Name |

3-(phenylmethoxycarbonylamino)-3-piperidin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4/c19-15(20)10-14(13-6-8-17-9-7-13)18-16(21)22-11-12-4-2-1-3-5-12/h1-5,13-14,17H,6-11H2,(H,18,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHDGOUUGHMJUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(CC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Cbz-amino)-3-(4-piperidyl)propionic Acid

Foreword: The Significance of Substituted β-Amino Acids

In the landscape of modern medicinal chemistry and drug development, β-amino acids and their derivatives are of paramount importance. Their incorporation into peptide-based therapeutics can confer enhanced metabolic stability and unique conformational properties. The title compound, 3-(Cbz-amino)-3-(4-piperidyl)propionic acid, is a valuable building block, combining the structural features of a β-amino acid with a piperidine moiety, a common scaffold in numerous pharmaceuticals. This guide provides a comprehensive overview of a viable synthetic route to this target molecule, intended for researchers, scientists, and professionals in drug development. We will delve into the strategic considerations behind the chosen synthetic pathway, provide detailed experimental protocols, and discuss the critical aspects of purification and characterization.

Strategic Overview of the Synthetic Approach

The synthesis of this compound can be approached through several established methodologies for β-amino acid synthesis. After careful consideration of factors such as starting material availability, reaction scalability, and potential for stereocontrol, we will focus on a route that utilizes the Strecker synthesis as the key carbon-carbon bond-forming step. This classical yet robust reaction offers a direct and efficient way to introduce the aminonitrile functionality, which can then be hydrolyzed to the desired carboxylic acid.

An alternative and equally viable approach is the Mannich reaction , which involves the condensation of an aldehyde, an amine, and a compound with an active methylene group. Both strategies will be discussed, with a primary focus on the Strecker pathway for the detailed protocol.

The overall synthetic strategy is outlined below:

Figure 1: General overview of the proposed synthetic route.

Part 1: Synthesis of the Key Intermediate: N-Cbz-4-formylpiperidine

A crucial starting material for the proposed synthesis is N-Cbz-4-formylpiperidine. This aldehyde can be prepared from commercially available piperidine-4-carboxylic acid in a three-step sequence involving protection of the piperidine nitrogen, reduction of the carboxylic acid to an alcohol, and subsequent oxidation to the aldehyde.

Step 1.1: N-Protection of Piperidine-4-carboxylic Acid

The secondary amine of piperidine-4-carboxylic acid is protected with the benzyloxycarbonyl (Cbz) group. The Cbz group is a robust protecting group that is stable to a wide range of reaction conditions and can be readily removed by catalytic hydrogenation.[1][2]

Protocol:

-

Dissolve piperidine-4-carboxylic acid (1.0 eq) in a suitable solvent system such as a mixture of tetrahydrofuran (THF) and water.

-

Add a base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), to the solution (2.0-2.5 eq).[2]

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.1-1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous work-up to isolate the N-Cbz-piperidine-4-carboxylic acid.

| Reagent | Molar Ratio | Purpose |

| Piperidine-4-carboxylic acid | 1.0 | Starting material |

| Benzyl chloroformate (Cbz-Cl) | 1.1 - 1.2 | Cbz protecting agent |

| Sodium Bicarbonate | 2.0 - 2.5 | Base to neutralize HCl byproduct |

| THF/Water | - | Solvent |

Step 1.2: Reduction of the Carboxylic Acid

The protected carboxylic acid is then reduced to the corresponding primary alcohol. A common and effective method is the use of a borane reagent, such as borane-THF complex, or a mixed anhydride reduction with sodium borohydride.

Protocol (via mixed anhydride):

-

Dissolve N-Cbz-piperidine-4-carboxylic acid (1.0 eq) in anhydrous THF and cool to 0 °C.

-

Add a suitable base, such as N-methylmorpholine (NMM) or triethylamine (TEA) (1.1 eq).

-

Slowly add isobutyl chloroformate (1.1 eq) to form the mixed anhydride.

-

After stirring for a short period, add a solution of sodium borohydride (NaBH₄, 1.5-2.0 eq) in water.

-

Allow the reaction to proceed until completion (monitored by TLC).

-

Perform an appropriate aqueous work-up to isolate N-Cbz-4-(hydroxymethyl)piperidine.

Step 1.3: Oxidation to the Aldehyde

The final step in preparing the key intermediate is the oxidation of the primary alcohol to the aldehyde. A variety of mild oxidation reagents can be employed to avoid over-oxidation to the carboxylic acid. Swern oxidation or Dess-Martin periodinane (DMP) are excellent choices for this transformation.

Protocol (Swern Oxidation):

-

In a flask under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C.

-

Slowly add dimethyl sulfoxide (DMSO, 2.0 eq) to the solution.

-

After a brief stirring period, add a solution of N-Cbz-4-(hydroxymethyl)piperidine (1.0 eq) in DCM.

-

Stir the reaction at -78 °C for the recommended time.

-

Add a hindered base, such as triethylamine (TEA, 5.0 eq), and allow the reaction to warm to room temperature.

-

Quench the reaction with water and perform a standard work-up to isolate the desired N-Cbz-4-formylpiperidine.

Part 2: Synthesis of this compound via Strecker Synthesis

The Strecker synthesis is a three-component reaction between an aldehyde, ammonia (or an ammonium salt), and a cyanide source to form an α-aminonitrile, which is subsequently hydrolyzed to the α-amino acid.[3][4]

Figure 2: Key steps in the Strecker synthesis of the target molecule.

Step 2.1: α-Aminonitrile Formation

Protocol:

-

In a suitable reaction vessel, dissolve N-Cbz-4-formylpiperidine (1.0 eq) in a solvent such as methanol or ethanol.

-

Add a solution of ammonium chloride (NH₄Cl, 1.5-2.0 eq) in aqueous ammonia.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of potassium cyanide (KCN, 1.2-1.5 eq). Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Allow the reaction to stir at low temperature and then gradually warm to room temperature, monitoring the progress by TLC.

-

Once the reaction is complete, perform a careful work-up to isolate the crude α-aminonitrile intermediate.

| Reagent | Molar Ratio | Purpose |

| N-Cbz-4-formylpiperidine | 1.0 | Aldehyde component |

| Ammonium Chloride (NH₄Cl) | 1.5 - 2.0 | Ammonia source |

| Potassium Cyanide (KCN) | 1.2 - 1.5 | Cyanide source |

| Methanol/Water | - | Solvent |

Step 2.2: Hydrolysis of the α-Aminonitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Acidic hydrolysis is often preferred as it can simultaneously protect the amino group as an ammonium salt during the reaction.[5]

Protocol (Acidic Hydrolysis):

-

Treat the crude α-aminonitrile intermediate with a strong acid, such as concentrated hydrochloric acid (HCl).

-

Heat the mixture to reflux for several hours. The progress of the hydrolysis can be monitored by TLC or by the cessation of ammonia evolution.

-

After cooling, the product may precipitate as the hydrochloride salt.

-

The crude product can be isolated by filtration.

-

To obtain the free amino acid, the hydrochloride salt is dissolved in water and the pH is carefully adjusted to the isoelectric point with a suitable base, which will cause the product to precipitate.

-

The final product, this compound, is then collected by filtration, washed, and dried.

Alternative Synthetic Strategy: The Mannich Reaction

The Mannich reaction provides an alternative route to β-amino acids.[6][7] This one-pot, three-component condensation involves the reaction of an aldehyde (N-Cbz-4-formylpiperidine), an amine (ammonia), and a compound containing an active methylene group, such as malonic acid.

Figure 3: Conceptual overview of the Mannich reaction approach.

This approach can be advantageous as it avoids the use of highly toxic cyanide. However, the reaction conditions may require careful optimization to achieve good yields and avoid side products.

Purification and Characterization

The purification of the final product is crucial to obtain material of high purity suitable for further applications.

-

Purification: The final product, being an amino acid, may be purified by recrystallization from a suitable solvent system, often a mixture of a polar solvent (like water or ethanol) and a less polar co-solvent. The pH of the solution is a critical parameter during crystallization. Alternatively, ion-exchange chromatography can be a powerful technique for purifying amino acids.

-

Characterization: The structure and purity of this compound should be confirmed by a combination of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the Cbz and piperidine moieties.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, such as the carbonyl groups of the carbamate and carboxylic acid, and the N-H bond.

-

Melting Point: A sharp melting point is an indicator of purity.

-

Safety Considerations

-

Cyanide: Potassium cyanide is a potent poison and should be handled with extreme care in a well-ventilated fume hood. All personnel must be properly trained in its safe handling and disposal. An emergency cyanide poisoning antidote kit should be readily available.

-

Reagents for Oxidation: Swern oxidation involves the use of oxalyl chloride and DMSO, which are corrosive and have specific handling requirements. Dess-Martin periodinane is also a reactive and potentially explosive reagent.

-

General Laboratory Safety: Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves, should be followed at all times.

Conclusion

This technical guide has outlined a comprehensive and viable synthetic route for the preparation of this compound, a valuable building block in pharmaceutical research. The proposed Strecker synthesis pathway, starting from the readily accessible N-Cbz-4-formylpiperidine, offers a reliable and scalable method. By providing detailed insights into the strategic choices, experimental protocols, and necessary safety precautions, this guide aims to empower researchers and scientists in their synthetic endeavors. The successful synthesis and characterization of this molecule will undoubtedly contribute to the advancement of drug discovery and development programs.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. experts.umn.edu [experts.umn.edu]

- 3. Cbz-Protected Amino Groups [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents [patents.google.com]

- 6. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 7. Organic Syntheses Procedure [orgsyn.org]

Physicochemical properties of Cbz-protected piperidyl amino acids

An In-Depth Technical Guide to the Physicochemical Properties of Cbz-Protected Piperidyl Amino Acids

Authored by: Gemini, Senior Application Scientist

Abstract & Core Tenets

The confluence of the rigid, saturated piperidine heterocycle with the venerable carboxybenzyl (Cbz) protecting group gives rise to a class of building blocks—Cbz-protected piperidyl amino acids—of profound importance in modern medicinal chemistry. These scaffolds are integral to the design of novel therapeutics, offering a unique combination of structural pre-organization and synthetic versatility.[1][2] The piperidine moiety is a privileged structure, present in a multitude of clinically approved drugs, where it often modulates basicity, lipophilicity, and receptor interaction.[3][4] The Cbz group, a cornerstone in peptide synthesis since its introduction by Bergmann and Zervas, provides robust amine protection that is stable under a wide range of conditions yet can be removed selectively.[5][6]

This guide provides an in-depth analysis of the core physicochemical properties of these building blocks: lipophilicity (LogP), aqueous solubility, basicity (pKa), and thermal stability. Understanding these parameters is not merely an academic exercise; it is fundamental to predicting a molecule's pharmacokinetic and pharmacodynamic profile. We will dissect the causality behind how the Cbz and piperidyl moieties collaboratively dictate these properties and provide field-proven, step-by-step protocols for their empirical determination. This document is designed to equip researchers, scientists, and drug development professionals with the critical insights required for the strategic application of Cbz-protected piperidyl amino acids in their discovery programs.

The Physicochemical Landscape: Causality and Measurement

The journey of a drug molecule from administration to its biological target is governed by a complex interplay of its intrinsic physicochemical properties. For Cbz-protected piperidyl amino acids, the final character is a negotiation between the lipophilic, aromatic Cbz group and the basic, conformationally restricted piperidine ring.

Lipophilicity (LogP/LogD): Engineering Membrane Permeability

Lipophilicity, the affinity of a molecule for a nonpolar environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between octanol and water.[7]

-

Causality & Field Insights: The benzyloxycarbonyl (Cbz) group significantly increases the lipophilicity of the parent amino acid due to its aromatic ring and ester-like functionality. This enhancement is often desirable for crossing the blood-brain barrier or cellular membranes.[4] However, the piperidine ring introduces a crucial element of pH-dependence. The basic nitrogen atom of the piperidine can be protonated at physiological pH, creating a cationic species with dramatically increased aqueous solubility. Therefore, the distribution coefficient (LogD), which is the LogP of an ionizable compound at a specific pH, is a more pharmacologically relevant parameter. The interplay between the static lipophilicity of the Cbz group and the pH-sensitive nature of the piperidine ring allows medicinal chemists to fine-tune a compound's properties for optimal performance in different biological compartments.[8]

-

Data Presentation: Representative Lipophilicity Values

| Compound/Fragment | Property | Value | Rationale & Significance |

| Piperidine | LogP | 0.84 | Baseline lipophilicity of the core heterocycle. |

| Toluene (Cbz side-chain mimic) | LogP | 2.73 | The benzyl portion of the Cbz group is highly lipophilic. |

| N-Acetyl Amino Acid (Generic) | LogP | Varies (-3 to +2) | Lipophilicity of natural amino acids is highly variable.[9][10] |

| 1-Boc-4-Cbz-amino-piperidine | XLogP3 (Predicted) | 2.9 | A predicted value for a doubly protected piperidine derivative, showing significant lipophilicity.[11] |

-

Experimental Protocol: Shake-Flask Method for LogP Determination (Gold Standard)

This protocol is based on the widely accepted "shake-flask" method, which directly measures the partitioning of a compound between n-octanol and water.[7][12]

Caption: Shake-Flask LogP Determination Workflow.

Aqueous Solubility: The Prerequisite for Efficacy

A drug must be in solution to be absorbed and to interact with its target.[13] Low aqueous solubility is a primary reason for the failure of drug candidates in development.

-

Causality & Field Insights: Cbz-protected amino acids are often crystalline solids with limited aqueous solubility.[14] The flat, aromatic Cbz group can promote π-stacking in the solid state, leading to a stable crystal lattice that requires significant energy to overcome. However, as with lipophilicity, the piperidine ring provides a critical tool for modulation. By lowering the pH of the aqueous medium below the pKa of the piperidine nitrogen, the compound becomes protonated and its solubility can increase by several orders of magnitude. This pH-dependent solubility is a key feature to be leveraged in formulation development. For instance, an orally administered drug can be formulated as a salt to enhance dissolution in the acidic environment of the stomach.[15]

-

Data Presentation: Factors Influencing Aqueous Solubility

| Factor | Effect on Solubility | Rationale |

| pH < pKa | Increases | Protonation of the piperidine nitrogen forms a more soluble salt. |

| High Crystallinity | Decreases | Strong intermolecular forces in the solid state resist dissolution.[16] |

| Presence of Co-solvents | Increases | Organic co-solvents (e.g., DMSO, ethanol) can disrupt the bulk hydrogen bonding network of water and solvate the lipophilic Cbz group.[17] |

-

Experimental Protocol: Equilibrium Shake-Flask Solubility

This method determines the thermodynamic equilibrium solubility, considered the most reliable measure.[16][18]

Caption: Equilibrium Solubility Measurement Workflow.

Acidity/Basicity (pKa): The Driver of In Vivo Distribution

The pKa is the pH at which a compound is 50% ionized and 50% neutral. For a basic amine like piperidine, it dictates the charge state of the molecule across the physiological pH range (stomach ~pH 2, blood ~pH 7.4).

-

Causality & Field Insights: The pKa of the piperidine nitrogen is the single most important determinant of the ionization state of these molecules. The pKa of unsubstituted piperidine is approximately 11.2, meaning it is almost fully protonated and positively charged at physiological pH.[19] Substituents on the piperidine ring can modulate this value. The Cbz group, attached to a different nitrogen in the case of piperidyl amino acids, has a negligible direct electronic effect on the piperidine nitrogen's pKa. However, its steric bulk can influence the solvation of the protonated form, leading to minor shifts. Knowing the pKa is crucial for predicting oral absorption, cell permeability (as the neutral form is more permeable), and potential for off-target interactions with ion channels.

-

Data Presentation: Representative pKa Values

| Compound | pKa | Significance |

| Piperidine | ~11.2 | High basicity; predominantly protonated at physiological pH.[19] |

| (S)-3-N-Cbz-amino-piperidine | 12.16 (Predicted) | The amino substituent can slightly alter the basicity of the ring nitrogen.[20] |

| Typical α-Ammonium Ion | ~9-10 | For comparison with the primary amino group of a standard amino acid. |

-

Experimental Protocol: Potentiometric Titration for pKa Determination

This is a classic and reliable method for determining the pKa of acidic and basic functional groups.

Caption: Potentiometric Titration Workflow for pKa.

Thermal Stability: Ensuring Compound Integrity

Thermal stability is a critical parameter for the handling, storage, and manufacturing of active pharmaceutical ingredients (APIs). It is assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[21]

-

Causality & Field Insights: The carbamate linkage within the Cbz group is generally robust.[22][23] Thermal decomposition often proceeds via mechanisms that are distinct from the typical deprotection pathways (e.g., hydrogenolysis or acidolysis). TGA measures mass loss as a function of temperature, identifying the onset of decomposition.[24][25] DSC measures the heat flow into or out of a sample, revealing melting points, phase transitions, and the energetics of decomposition (exothermic or endothermic).[26] For Cbz-protected piperidyl amino acids, the initial thermal event is typically melting, followed by decomposition at higher temperatures. A sharp melting point observed in DSC is also a good indicator of high purity. The combined TGA/DSC analysis provides a comprehensive thermal profile, essential for establishing stable storage conditions and for process chemistry development.[27]

-

Data Presentation: Interpreting Thermal Analysis Data

| Technique | Key Measurement | Interpretation |

| DSC | Endothermic Peak | Melting point, phase transition. A sharp peak suggests high purity. |

| TGA | Onset of Mass Loss | The temperature at which the compound begins to decompose. |

| DSC/TGA | Exothermic Event with Mass Loss | Indicates an energetic decomposition, a potential safety concern. |

-

Experimental Protocol: Combined TGA-DSC Analysis

Modern simultaneous thermal analyzers (STA) can perform both measurements on a single sample.

Caption: Simultaneous Thermal Analysis (TGA/DSC) Workflow.

Conclusion: A Unified View for the Medicinal Chemist

The physicochemical properties of Cbz-protected piperidyl amino acids are not independent variables but rather an interconnected network of characteristics that define the molecule's potential as a drug candidate. Lipophilicity governs membrane passage, but is modulated by the pKa-dependent ionization of the piperidine ring. This ionization, in turn, dictates aqueous solubility. The inherent stability of the Cbz-carbamate, confirmed by thermal analysis, ensures the molecule's integrity during synthesis and formulation.

By understanding the underlying causality—the push-and-pull between the Cbz and piperidyl moieties—and by employing the robust experimental protocols detailed herein, researchers can make informed decisions. They can rationally design molecules with optimized ADME profiles, select appropriate formulation strategies, and ensure the stability and quality of their compounds. These building blocks are more than just synthetic intermediates; they are powerful tools for sculpting the physicochemical identity of the next generation of therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. total-synthesis.com [total-synthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. acdlabs.com [acdlabs.com]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Experimental lipophilicity scale for coded and noncoded amino acid residues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. 1-Boc-4-Cbz-amino-piperidine | C18H26N2O4 | CID 1514305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 14. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 15. Solubility Measurements | USP-NF [uspnf.com]

- 16. researchgate.net [researchgate.net]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. store.astm.org [store.astm.org]

- 19. uregina.ca [uregina.ca]

- 20. Cas 478646-33-2,(S)-3-N-CBZ-AMINO-PIPERIDINE | lookchem [lookchem.com]

- 21. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 22. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 25. particletechlabs.com [particletechlabs.com]

- 26. researchgate.net [researchgate.net]

- 27. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

The Strategic Integration of Novel β-Amino Acid Building Blocks in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond Nature's Alphabet - The Ascendancy of β-Amino Acids

In the intricate tapestry of drug discovery, the quest for novel molecular architectures that confer enhanced therapeutic properties is perpetual. While nature has bestowed upon us the canonical α-amino acids as the fundamental building blocks of life, the exploration of their structural isomers, particularly β-amino acids, has unlocked a new frontier in medicinal chemistry. These homologated amino acids, distinguished by the presence of an additional carbon atom in their backbone, offer a powerful toolkit to address some of the most persistent challenges in drug development, including metabolic instability and limited target selectivity.[1][2][3][4]

This guide, intended for the discerning researcher and drug development professional, eschews a conventional template. Instead, it embarks on a narrative journey that elucidates the "why" and "how" behind the burgeoning field of β-amino acid chemistry. We will delve into the strategic rationale for their incorporation into therapeutic agents, dissect the elegant synthetic methodologies that grant access to this diverse chemical space, and explore their transformative impact on the design of next-generation pharmaceuticals.

Part 1: The Strategic Imperative for β-Amino Acids in Peptidomimetics and Small Molecules

The therapeutic potential of peptides is often hampered by their rapid degradation by proteases.[3][5] The incorporation of β-amino acids into peptide sequences is a proven strategy to confer remarkable resistance to enzymatic cleavage.[3][6] This enhanced stability is a direct consequence of the altered backbone geometry, which is not recognized by the active sites of most proteases.

Beyond metabolic stability, β-amino acids introduce unique conformational constraints that can be exploited to design molecules with well-defined secondary structures, such as helices, turns, and sheets.[1][7] These so-called "foldamers" or "β-peptides" can mimic the three-dimensional structures of bioactive α-peptides, enabling them to bind to and modulate the function of biological targets with high affinity and specificity.[8] This capability is particularly valuable for targeting challenging protein-protein interactions, which are often considered "undruggable" with traditional small molecules.[5][8]

The influence of β-amino acids extends beyond peptidomimetics. As chiral building blocks, they are integral components in a wide array of small molecule pharmaceuticals, including antibiotics, anti-cancer agents, and central nervous system drugs.[9] Their structural and stereochemical diversity provides a rich scaffold for the synthesis of complex and potent therapeutic agents.

Part 2: A Synthetic Chemist's Compendium: Accessing Novel β-Amino Acid Scaffolds

The utility of β-amino acids in drug discovery is intrinsically linked to the development of efficient and stereoselective synthetic methods. A diverse array of strategies has emerged, each with its own set of advantages and applications.

The Mannich Reaction: A Cornerstone of β-Amino Acid Synthesis

The Mannich reaction, a classic multicomponent reaction, remains a powerful and versatile tool for the synthesis of β-amino ketones, which are valuable precursors to β-amino acids.[10][11] Recent advancements have focused on the development of asymmetric variants of the Mannich reaction, enabling the enantioselective synthesis of these crucial building blocks.[12]

Experimental Protocol: Asymmetric Organocatalytic Mannich Reaction

-

To a solution of the desired aldehyde (1.0 mmol) and N-PMP-protected α-imino ethyl glyoxylate (1.2 mmol) in an appropriate solvent (e.g., DMF, NMP) at room temperature, add L-proline (20 mol%).

-

Stir the reaction mixture vigorously and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-formyl α-amino acid derivative.

Conjugate Addition Reactions: A Gateway to Structural Diversity

The Michael addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds is another widely employed strategy for the synthesis of β-amino acid derivatives.[13] The use of chiral lithium amides has proven particularly effective in achieving high levels of diastereoselectivity in these reactions.[13]

Experimental Workflow: Diastereoselective Michael Addition

Caption: Diastereoselective synthesis of β-amino acids via Michael addition.

Catalytic Asymmetric Hydrogenation: An Efficient Route to Enantiopure Products

The catalytic asymmetric hydrogenation of β-aminoacrylates and their derivatives offers a highly efficient and atom-economical route to enantiomerically pure β-amino acids.[7][14] Chiral transition metal catalysts, particularly those based on rhodium and ruthenium, have demonstrated excellent enantioselectivities in these transformations.[7]

Emerging Synthetic Strategies

The field of β-amino acid synthesis is continually evolving, with novel methodologies being reported regularly. These include palladium-catalyzed aminocarbonylation of alkenes and nickel-catalyzed carboxylation of aziridines, which provide access to a broader range of functionalized β-amino acid building blocks from simple starting materials.[15]

Part 3: Translational Success Stories: β-Amino Acids in Action

The theoretical advantages of incorporating β-amino acids into drug candidates have been validated by a growing number of success stories in preclinical and clinical development.

| Compound Class | β-Amino Acid Moiety | Therapeutic Application | Key Advantage | Reference |

| β-Peptide Foldamers | Various | Inhibition of Protein-Protein Interactions (e.g., Bcl-2 family) | Proteolytic stability, defined secondary structure | [8] |

| Cryptophycins | β-Alanine derivative | Anticancer | Natural product with potent bioactivity | [9] |

| Jaspamides | β-Tyrosine | Insecticidal and Antimicrobial | Natural product with diverse biological activity | [6] |

| Sitagliptin (Januvia®) | β-Amino acid derivative | Type 2 Diabetes (DPP-4 inhibitor) | Potent and selective enzyme inhibition | N/A (General Knowledge) |

Part 4: Future Horizons and Concluding Remarks

The discovery of novel β-amino acid building blocks continues to be a vibrant and highly impactful area of research. The development of more efficient, scalable, and versatile synthetic methodologies will undoubtedly accelerate the integration of these valuable building blocks into drug discovery pipelines. As our understanding of the conformational properties and biological activities of β-amino acid-containing molecules deepens, we can anticipate the emergence of a new generation of therapeutics with superior efficacy, safety, and pharmacokinetic profiles. The strategic incorporation of these non-natural amino acids represents a paradigm shift in molecular design, moving beyond the confines of nature's building blocks to create truly innovative medicines for a wide range of human diseases.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. peptide.com [peptide.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. β-Peptides as inhibitors of protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beta2-Amino Acids: Synthesis Approaches & Compounds - ChiroBlock Chiroblock GmbH [chiroblock.com]

- 10. A new method for the synthesis of β-amino acids [chemie.univie.ac.at]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides [jstage.jst.go.jp]

- 14. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. chemistry.illinois.edu [chemistry.illinois.edu]

An In-depth Technical Guide to the Characterization of 3-(Cbz-amino)-3-(4-piperidyl)propionic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Cbz-amino)-3-(4-piperidyl)propionic acid ethyl ester is a bifunctional molecule incorporating a piperidine ring, a common pharmacophore, and a protected β-amino acid ester moiety. This structure makes it a valuable building block in medicinal chemistry for the synthesis of novel therapeutics. The piperidine scaffold is a privileged structure in drug design, known to enhance pharmacodynamic and pharmacokinetic properties such as solubility and receptor binding affinity.[1] The carboxybenzyl (Cbz) protecting group allows for controlled modifications of the amino functionality, making this compound a versatile intermediate for constructing more complex molecules. This guide provides a comprehensive overview of the synthesis, purification, and in-depth characterization of this compound, offering field-proven insights for its effective utilization in research and development.

Introduction: Significance in Medicinal Chemistry

The piperidine ring is a ubiquitous structural motif found in numerous therapeutic agents across various disease areas, including oncology and central nervous system disorders.[1][2] Its saturated heterocyclic nature provides a three-dimensional framework that can be strategically functionalized to optimize interactions with biological targets. The incorporation of a β-amino acid structure further expands its utility, as peptides containing β-amino acids often exhibit enhanced stability against proteolytic degradation compared to their α-amino acid counterparts.[3]

The title compound, this compound ethyl ester, serves as a key intermediate. The Cbz group provides robust protection for the amine during synthetic manipulations and can be cleanly removed under specific conditions. The ethyl ester allows for further modification or can be hydrolyzed to the corresponding carboxylic acid. Understanding the detailed characterization of this molecule is paramount for ensuring the purity and structural integrity of downstream compounds, which is a critical aspect of drug discovery and development.

Synthesis and Purification

The synthesis of this compound ethyl ester typically involves a multi-step sequence that begins with commercially available starting materials. A plausible synthetic route is outlined below, followed by a detailed purification protocol.

Proposed Synthetic Pathway

A common approach to synthesizing β-amino esters involves the conjugate addition of an amine to an α,β-unsaturated ester. In this case, the piperidine nitrogen would be the nucleophile. The Cbz protection of the exocyclic amine can be performed subsequently.

DOT Diagram: Synthetic Workflow

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of piperidine-4-carbaldehyde in a suitable aprotic solvent (e.g., anhydrous Tetrahydrofuran (THF)), add ethyl acrylate. The reaction is typically catalyzed by a mild base.

-

Reaction Monitoring: The progress of the conjugate addition is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up and Isolation: The reaction mixture is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude intermediate.

-

Cbz-Protection: The crude intermediate is dissolved in a solvent such as dichloromethane (DCM). A base (e.g., triethylamine or diisopropylethylamine) is added, followed by the dropwise addition of benzyl chloroformate at 0 °C.

-

Final Work-up: The reaction is stirred until completion (monitored by TLC), then washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to afford the crude final product.

Purification

The basic nature of the piperidine nitrogen can pose challenges during chromatographic purification, often leading to peak tailing on silica gel.[4]

Experimental Protocol: Flash Column Chromatography

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase Selection: A gradient elution system is often most effective. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate).

-

Tailing Reduction: To mitigate peak tailing, a small amount of a basic additive, such as triethylamine (0.5-1% v/v), should be added to the mobile phase.[5] This deactivates the acidic silanol groups on the silica surface.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by TLC. Those containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound ethyl ester as a solid. The hydrochloride salt can be prepared by treating a solution of the free base with ethereal hydrogen chloride.[6]

Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of the title compound.

DOT Diagram: Characterization Workflow

Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum will provide key information about the different proton environments.

-

Aromatic Protons: A multiplet between 7.30-7.40 ppm corresponding to the five protons of the benzyl group of the Cbz moiety is expected.

-

Cbz Methylene Protons: A singlet around 5.10 ppm integrates to two protons (O-CH₂-Ph).

-

Ester Protons: A quartet around 4.15 ppm (O-CH₂-CH₃) and a triplet around 1.25 ppm (O-CH₂-CH₃) are characteristic of the ethyl ester group.

-

Piperidine Protons: The protons on the piperidine ring will appear as a series of complex multiplets in the aliphatic region, typically between 1.50 and 3.50 ppm.

-

Propionate Protons: The protons of the propionate backbone will also be found in the aliphatic region, coupled to each other and to the piperidine methine proton.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, confirming the number of unique carbon atoms.

-

Carbonyl Carbons: Two signals in the downfield region are expected: one around 172 ppm for the ester carbonyl and another around 156 ppm for the carbamate carbonyl of the Cbz group.

-

Aromatic Carbons: Signals between 127-136 ppm will correspond to the carbons of the phenyl ring.

-

Cbz Methylene Carbon: A signal around 67 ppm is expected for the O-CH₂-Ph carbon.

-

Ester Carbons: Signals around 61 ppm (O-CH₂) and 14 ppm (-CH₃) are characteristic of the ethyl group.

-

Piperidine and Propionate Carbons: The remaining signals in the aliphatic region (typically 25-55 ppm) will correspond to the carbons of the piperidine ring and the propionate backbone.

-

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

-

Expected Ionization: Electrospray ionization (ESI) in positive ion mode is ideal for this molecule, as the piperidine nitrogen is readily protonated.

-

Expected Molecular Ion: The expected [M+H]⁺ ion for C₁₈H₂₆N₂O₄ would be observed at m/z 335.1965.

-

Fragmentation Pattern: Tandem MS (MS/MS) experiments would likely show characteristic losses, such as the loss of the benzyl group or cleavage of the ester moiety, providing further structural confirmation.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

-

N-H Stretch: A peak around 3300 cm⁻¹ corresponding to the N-H stretch of the carbamate.

-

C=O Stretches: Two strong carbonyl absorption bands are expected: one for the ester carbonyl (~1730 cm⁻¹) and one for the carbamate carbonyl (~1690 cm⁻¹).

-

C-O Stretches: Bands in the region of 1250-1000 cm⁻¹ corresponding to the C-O stretches of the ester and carbamate groups.

-

Aromatic C-H Bending: Overtone and combination bands in the 2000-1650 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹ are indicative of the aromatic ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the final compound.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the phenyl group of the Cbz moiety absorbs (e.g., 254 nm).

-

Purity Assessment: The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity of >95% is generally required for use in drug discovery applications.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 886362-29-4 | [5] |

| Molecular Formula | C₁₈H₂₆N₂O₄ | [8] |

| Molecular Weight | 334.41 g/mol | [8] |

| Appearance | White to yellow solid | |

| Storage Temperature | 2-8 °C |

Conclusion

The comprehensive characterization of this compound ethyl ester is a critical step in its application as a building block for pharmaceutical synthesis. This guide has outlined a robust framework for its synthesis, purification, and detailed analysis using a suite of modern analytical techniques. By following these protocols and understanding the rationale behind the experimental choices, researchers can ensure the quality and integrity of this valuable intermediate, thereby facilitating the advancement of drug discovery programs that leverage the privileged piperidine scaffold.

References

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-AMINO-3-(4'-CBZ)PIPERIDINE-PROPIONIC ACID ETHYL ESTER [chemicalbook.com]

Solubility Profile of 3-(Cbz-amino)-3-(4-piperidyl)propionic acid in Organic Solvents: A Technical Guide for Drug Development Professionals

Abstract

The solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical property that governs its behavior throughout the drug development lifecycle, from process chemistry and crystallization to formulation and bioavailability.[1][2] This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 3-(Cbz-amino)-3-(4-piperidyl)propionic acid, a complex molecule featuring both polar and non-polar moieties. We will delve into the molecular structure's influence on solubility, present a robust experimental protocol for equilibrium solubility determination, and interpret an illustrative solubility profile across a range of common organic solvents. The methodologies and insights presented herein are designed to empower researchers, scientists, and drug development professionals to make informed decisions in solvent selection for purification, crystallization, and formulation design.

The Critical Role of Solubility in Pharmaceutical Development

Solubility, defined as the maximum amount of a substance that can be dissolved in a solvent at equilibrium, is a cornerstone of pharmaceutical science.[1] For an orally administered drug, it must first dissolve in gastrointestinal fluids to be absorbed into the systemic circulation.[3][4] Therefore, poor aqueous solubility is a major hurdle, often leading to inadequate bioavailability and therapeutic failure.[3][5]

Beyond biopharmaceutical considerations, the solubility of an API in organic solvents is paramount for:

-

Process Chemistry: Efficient synthesis and purification often rely on the selective solubility of the API and its intermediates.

-

Crystallization: The selection of an appropriate solvent or solvent/anti-solvent system is dictated by the API's solubility curve, directly impacting yield, crystal habit, and polymorphic form.[6]

-

Formulation: For parenteral dosage forms, the API must be soluble in a pharmaceutically acceptable solvent system. For solid oral dosage forms, understanding solubility aids in selecting excipients that can enhance dissolution rates.[7]

Evaluating the solubility profile of a drug candidate like this compound in the early stages of development is not merely a characterization step; it is a strategic imperative that mitigates risks and reduces development timelines.[4]

Physicochemical Characterization of this compound

A thorough understanding of the molecule's structure is the first step in predicting its solubility behavior.[8]

Molecular Structure Analysis

The structure of this compound contains several key functional groups that dictate its interactions with various solvents:

-

Carboxylic Acid (-COOH): A polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This group is acidic.

-

Piperidine Ring: A saturated heterocycle containing a secondary amine (-NH-). This group is basic and can act as a hydrogen bond donor and acceptor.

-

Carboxybenzyl (Cbz) Protecting Group: A bulky, largely non-polar group containing an aromatic phenyl ring and a carbamate linkage. While the carbamate has some polar character, the overall contribution of the Cbz group is to increase lipophilicity.

-

Propionic Acid Backbone: A short aliphatic chain that contributes to the overall molecular framework.

The molecule is zwitterionic in nature, possessing both an acidic (carboxylic acid) and a basic (piperidine amine) center. This duality suggests complex solubility behavior that will be highly dependent on the solvent's properties.[9][10]

Estimated Physicochemical Properties

Precise experimental data for this specific molecule is not widely published. However, we can estimate key properties based on its functional groups and data from analogous structures.

| Property | Estimated Value | Rationale & Justification |

| Molecular Weight | 320.38 g/mol | Calculated from the molecular formula: C17H24N2O4. |

| pKa (Acidic) | ~4.5 - 5.0 | Typical range for a carboxylic acid group in a similar chemical environment. |

| pKa (Basic) | ~10.0 - 10.5 | Typical range for the conjugate acid of a secondary amine in a piperidine ring. |

| Calculated logP | ~1.5 - 2.5 | The Cbz group and carbon backbone increase lipophilicity, but this is counteracted by the highly polar carboxylic acid and amine groups. |

| Melting Point | ~130 - 135 °C | Based on data from chemical suppliers.[11] A moderate melting point suggests that lattice energy is a significant but not insurmountable barrier to dissolution. |

Theoretical Considerations for Solubility

Solvent Selection Rationale

To build a comprehensive solubility profile, a diverse panel of organic solvents is required. These solvents are selected to cover a range of polarities, proticities, and chemical classes, allowing for a thorough interrogation of the solute-solvent interactions.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to effectively solvate the carboxylic acid and piperidine amine groups, leading to high solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): These solvents are polar and can act as hydrogen bond acceptors but lack a donor proton. They can interact favorably with the polar parts of the molecule but may be less effective at solvating the zwitterionic species compared to protic solvents.

-

Non-Polar Aprotic Solvents (e.g., Toluene, Heptane): These solvents primarily interact through weaker van der Waals forces. Due to the high polarity of the target molecule, very low solubility is anticipated in these solvents.

-

Chlorinated Solvents (e.g., Dichloromethane): These solvents have intermediate polarity and can engage in dipole-dipole interactions.

Solute-Solvent Interactions and the "Like Dissolves Like" Principle

The principle of "like dissolves like" is a useful heuristic. It suggests that substances with similar intermolecular forces are likely to be soluble in one another. For this compound, this means:

-

Solvents capable of hydrogen bonding will be most effective.

-

Solvents with a high dielectric constant will help to stabilize the polar/ionic character of the solute.

-

Solvents with some non-polar character may interact favorably with the Cbz group's phenyl ring.

The interplay between these interactions will determine the final solubility. For example, while methanol is excellent at hydrogen bonding, a solvent mixture like dichloromethane/methanol might provide even better solubility by simultaneously solvating the non-polar Cbz group and the polar functional groups.

Experimental Methodology for Solubility Determination

To ensure scientific rigor, a validated protocol for determining thermodynamic (equilibrium) solubility is essential. The shake-flask method is the gold-standard approach, providing a true measure of solubility at equilibrium.[][13]

Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: HPLC-grade organic solvents

-

Equipment: Analytical balance, vials with screw caps, orbital shaker with temperature control, centrifuge, volumetric flasks, pipettes, 0.22 µm syringe filters, HPLC-UV system.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation: Add an excess amount of the API (e.g., 20-30 mg) to a tared glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.[14]

-

Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for 24-48 hours. This duration is typically sufficient to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to ensure clear separation of the supernatant from the solid phase.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial to remove any remaining particulates. Perform a pre-determined dilution with a suitable mobile phase to bring the concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC-UV method to determine the concentration of the dissolved API.

Analytical Quantification (HPLC-UV)

-

System: HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

-

Detection: UV detection at a wavelength corresponding to an absorbance maximum of the Cbz group (e.g., ~254 nm).

-

Calibration: Prepare a multi-point calibration curve from stock solutions of known concentration to ensure accurate quantification.[13]

Workflow Diagram: Equilibrium Solubility Determination

References

- 1. seppic.com [seppic.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ascendiacdmo.com [ascendiacdmo.com]

- 5. jmpas.com [jmpas.com]

- 6. ovid.com [ovid.com]

- 7. pharmoutsourcing.com [pharmoutsourcing.com]

- 8. One moment, please... [dowdevelopmentlabs.com]

- 9. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 10. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 11. chembk.com [chembk.com]

- 13. pharmatutor.org [pharmatutor.org]

- 14. who.int [who.int]

A Technical Guide to the Spectroscopic Characterization of 3-(Cbz-amino)-3-(4-piperidyl)propionic acid

This guide provides an in-depth analysis of the spectroscopic data for 3-(Cbz-amino)-3-(4-piperidyl)propionic acid, a molecule of interest in medicinal chemistry and drug development. The structural complexity of this compound, featuring a piperidine ring, a carbamate protecting group, and a β-amino acid moiety, necessitates a multi-faceted analytical approach for unambiguous characterization. This document will detail the expected outcomes from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, offering insights into the interpretation of the spectral data. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible results for researchers in the field.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) is the preferred method due to the polar nature of the molecule.

Predicted Mass Spectrum

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₆H₂₃N₂O₄⁺ | 323.1652 |

| [M+Na]⁺ | C₁₆H₂₂N₂NaO₄⁺ | 345.1472 |

Fragmentation Pattern

The fragmentation of this compound in tandem MS (MS/MS) experiments is expected to yield characteristic product ions that can be used for structural confirmation. The fragmentation pathways are influenced by the protonation site, which is likely to be the basic nitrogen of the piperidine ring.

Common fragmentation patterns for piperidine derivatives involve cleavages of the ring and reactions of its substituents.[1] For the target molecule, key fragmentation pathways are predicted to include:

-

Loss of the Cbz group: A neutral loss of benzyl alcohol (108.0575 Da) or toluene (92.0626 Da) from the precursor ion.

-

Decarboxylation: Loss of CO₂ (43.9898 Da) from the carboxylic acid moiety.

-

Piperidine ring opening: Alpha-cleavage adjacent to the nitrogen atom, leading to the formation of stable iminium ions.[1]

The study of homologous piperidine alkaloids has shown that neutral elimination of small molecules is a major fragmentation pathway.[2]

Experimental Protocol: ESI-MS

A detailed protocol for acquiring ESI-MS data is as follows:

-

Sample Preparation: Dissolve the compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.

-

Ionization Mode: Positive ion mode is typically employed for piperidine derivatives due to the basicity of the nitrogen atom.[1]

-

Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

MS Scan: Perform a full scan (e.g., m/z 100-500) to identify the protonated molecule [M+H]⁺.

-

MS/MS Scan: Select the [M+H]⁺ ion as the precursor and perform a product ion scan to obtain the fragmentation pattern. Optimize the collision energy to achieve a comprehensive fragmentation spectrum.

Caption: ESI-MS experimental workflow.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, carbamate, and amine functional groups.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300-2500 | O-H (Carboxylic Acid) | Very broad band due to hydrogen bonding.[3][4] |

| ~3300 | N-H (Amine/Carbamate) | Moderate, sharp peak. |

| 3000-2850 | C-H (Aliphatic) | Stretching vibrations of the piperidine ring and propionic acid backbone. |

| ~1710 | C=O (Carboxylic Acid) | Strong, sharp absorption, typically for a hydrogen-bonded dimer.[5] |

| ~1690 | C=O (Carbamate) | Strong, sharp absorption. |

| 1320-1210 | C-O (Carboxylic Acid) | Stretching vibration.[3] |

The broadness of the O-H stretch in carboxylic acids is a result of hydrogen-bonded dimers.[6]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal before analyzing the sample.

-

Data Processing: The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Predicted ¹H NMR Chemical Shifts

| Protons | Multiplicity | Chemical Shift (δ, ppm) |

| Aromatic (Cbz) | m | 7.4-7.3 |

| CH₂ (Benzyl) | s | ~5.1 |

| CH (α to N and COOH) | m | ~4.0 |

| CH₂ (Piperidine, axial) | m | ~2.6 |

| CH₂ (Piperidine, equatorial) | m | ~3.0 |

| CH (Piperidine) | m | ~1.5 |

| CH₂ (Propionic acid) | m | ~2.5 |

| NH (Carbamate) | br s | ~7.0 |

| NH (Piperidine) | br s | ~2.0 |

| OH (Carboxylic Acid) | br s | >10 |

The chemical shift of the carboxylic acid proton is typically observed as a broad singlet downfield, often above 10 ppm.[4]

Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~175 |

| C=O (Carbamate) | ~156 |

| Aromatic (Cbz) | 136-127 |

| CH₂ (Benzyl) | ~67 |

| CH (α to N and COOH) | ~55 |

| CH₂ (Piperidine) | ~45 |

| CH (Piperidine) | ~30 |

| CH₂ (Propionic acid) | ~40 |

The carboxyl carbon of saturated aliphatic acids typically absorbs around 185 δ.[5]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of 15-20 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.[7]

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Calibrate the chemical shift scale to the TMS signal.

Caption: NMR spectroscopy workflow.

Conclusion

The comprehensive spectroscopic analysis of this compound, integrating MS, IR, and NMR data, provides a robust framework for its structural elucidation and characterization. The predicted data and detailed protocols in this guide offer a reliable reference for researchers, ensuring accuracy and consistency in their analytical workflows. The interpretation of the combined spectroscopic data allows for the unambiguous confirmation of the molecular structure, which is a critical step in the drug development process.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. echemi.com [echemi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Integration of Heterocyclic Amino Acids in Modern Medicinal Chemistry: A Technical Guide

Introduction: Beyond the Canonical Twenty

In the landscape of drug discovery and development, the quest for novel molecular entities with enhanced therapeutic profiles is perpetual. While the twenty proteinogenic amino acids provide the fundamental blueprint for life, medicinal chemists have increasingly turned their attention to a fascinating and versatile class of building blocks: heterocyclic amino acids . These non-canonical amino acids, characterized by the incorporation of a heterocyclic ring system within their structure, offer a powerful toolkit to address the multifaceted challenges of drug design, from modulating potency and selectivity to improving pharmacokinetic properties.[1]

This guide provides an in-depth technical exploration of the pivotal role of heterocyclic amino acids in contemporary medicinal chemistry. We will delve into the strategic rationale behind their incorporation into drug candidates, explore key examples that have shaped the field, and provide practical insights into their synthesis and application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of these remarkable structural motifs.

Part 1: The Strategic Imperative for Heterocyclic Amino Acids in Drug Design

The decision to incorporate a heterocyclic amino acid into a lead compound is a strategic one, driven by the need to overcome specific hurdles in the drug discovery process. Their utility stems from a unique combination of structural and electronic properties that can be harnessed to fine-tune molecular interactions and physiological disposition.

Conformational Constraint: Engineering Bioactive Conformations

A primary application of heterocyclic amino acids is to impose conformational rigidity on otherwise flexible peptide or small molecule scaffolds.[2][3][4] By restricting the torsional angles of the peptide backbone or the side chain, chemists can lock the molecule into a bioactive conformation that is pre-organized for optimal binding to its biological target. This can lead to significant improvements in potency and selectivity.[5]

Proline and its analogues are quintessential examples of this principle. The pyrrolidine ring of proline restricts the phi (φ) torsion angle of the peptide backbone, influencing the local secondary structure.[6][7] This inherent conformational constraint is a cornerstone of peptide and peptidomimetic design.[3]

Experimental Workflow: Assessing Conformational Constraint

References

- 1. ijsdr.org [ijsdr.org]

- 2. researchgate.net [researchgate.net]

- 3. lifechemicals.com [lifechemicals.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Proline Analogues in Drug Design: Current Trends and Future Prospects - Enamine [enamine.net]

Methodological & Application

Protocol for incorporating 3-(Cbz-amino)-3-(4-piperidyl)propionic acid into peptides

An in-depth guide to the synthesis of peptides containing 3-(Cbz-amino)-3-(4-piperidyl)propionic acid, a constrained β-amino acid analogue, is provided in this application note. The incorporation of such conformationally restricted building blocks is a key strategy in modern drug discovery for developing peptidomimetics with enhanced proteolytic stability, refined receptor-binding profiles, and predictable secondary structures.

This document offers a detailed protocol for the integration of this specific amino acid using Solid-Phase Peptide Synthesis (SPPS) with the Fmoc/tBu strategy. It delves into the underlying chemical principles, strategic considerations for orthogonal protection, and step-by-step methodologies from coupling to final deprotection. The causality behind experimental choices is explained to provide researchers with the necessary insights for successful synthesis and troubleshooting.

Strategic Considerations for Incorporation

The unique structure of this compound necessitates a carefully planned synthetic strategy. The two primary considerations are the management of the N-terminal protecting group and the reactivity of the piperidine ring's secondary amine.

-

Orthogonal Protecting Group Scheme: The success of the synthesis hinges on an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others.[1][2] In the context of standard Fmoc-based SPPS, the peptide is elongated with an acid-labile temporary Nα-Fmoc group. Side chains of other amino acids are protected with acid-labile groups (e.g., tBu, Trt, Boc). The Cbz (benzyloxycarbonyl) group on the β-amino group of our target building block is stable under the basic conditions used for Fmoc removal (piperidine) and the acidic conditions for final cleavage (TFA).[3][4] It is selectively removed at the end of the synthesis by catalytic hydrogenolysis.[3][5] This orthogonality is crucial for preserving the integrity of the peptide chain.

-

Piperidine Ring Reactivity: The secondary amine within the piperidine ring is nucleophilic and can potentially cause undesired side reactions, such as chain branching, during the coupling steps of peptide synthesis. While protonation of this amine under standard coupling conditions can mitigate its reactivity, for sensitive sequences or to eliminate any risk of side-product formation, it is advisable to use a derivative where the piperidine nitrogen is also protected (e.g., with a Boc group). This protocol assumes the use of the commercially available title compound without piperidine N-protection, relying on in-situ protonation.

Properties of the Building Block

| Property | Value |

| Full Chemical Name | 3-(Benzyloxycarbonylamino)-3-(4-piperidyl)propionic acid |

| Abbreviation | Cbz-β³-H-Api(4)-OH |

| CAS Number | 372144-06-4[6] |

| Molecular Formula | C₁₆H₂₂N₂O₄[6] |

| Molecular Weight | 306.36 g/mol |

| Appearance | White to off-white solid |

Experimental Protocols

The following protocols detail the incorporation of this compound into a peptide sequence using manual Solid-Phase Peptide Synthesis (SPPS) with the Fmoc/tBu strategy, followed by cleavage and final Cbz-deprotection.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the key steps for coupling the title amino acid onto a resin-bound peptide chain.

Materials and Reagents:

-

Resin: Rink Amide or pre-loaded Wang resin appropriate for the C-terminal amino acid.

-

Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM).

-

Fmoc Deprotection: 20% Piperidine in DMF (v/v).[7]

-

Amino Acids: Standard Nα-Fmoc protected amino acids with acid-labile side-chain protection.

-

Building Block: this compound.

-

Coupling Reagents: HBTU, HATU, or COMU.

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Washing Solvents: DMF, DCM, Isopropanol (IPA).

-

Monitoring: Ninhydrin (Kaiser) test solution.

Workflow:

Caption: SPPS workflow for incorporating the custom amino acid.

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF, add the 20% piperidine in DMF solution, and agitate for 5 minutes. Drain and repeat with fresh solution for 10-15 minutes. This step reveals the free amine on the growing peptide chain.[8][9]

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

Coupling Reaction: a. In a separate vial, dissolve this compound (2.0 eq.), HBTU (1.95 eq.), and DIPEA (4.0 eq.) in a minimal amount of DMF. b. Allow the mixture to pre-activate for 2-5 minutes. c. Add the activated amino acid solution to the resin. d. Agitate the reaction vessel for 2-4 hours at room temperature. The use of excess reagents helps drive the reaction to completion, a core principle of SPPS.[1][10]

-

Monitoring and Washing: a. Take a small sample of resin beads and perform a Ninhydrin (Kaiser) test. A negative result (yellow/colorless beads) indicates successful coupling. b. If the test is positive (blue/purple beads), drain the coupling solution and repeat the coupling step with a fresh solution. c. Once coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Chain Elongation: To add the next amino acid, return to Step 2 to deprotect the N-terminal Fmoc group of the just-added standard amino acid.

Protocol 2: Peptide Cleavage and Cbz-Deprotection

After the full peptide sequence is assembled, the peptide must be cleaved from the resin, have its side-chain protecting groups removed, and finally, the Cbz group must be cleaved.

A. Global Deprotection and Resin Cleavage

-

Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage: Prepare a cleavage cocktail. A standard cocktail is TFA/H₂O/TIS (95:2.5:2.5 v/v/v) (Trifluoroacetic acid/Water/Triisopropylsilane). TIS acts as a scavenger to trap reactive cations generated during deprotection.

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (approx. 10x the volume of the filtrate). A white precipitate (the crude peptide) should form.

-

Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times. Dry the crude peptide under vacuum.

B. Cbz-Group Removal via Catalytic Hydrogenolysis

This step must be performed after the peptide is cleaved from the resin and purified by at least a preliminary HPLC run.

Caption: Reaction scheme for Cbz group removal by catalytic hydrogenolysis.

-

Dissolution: Dissolve the Cbz-protected crude or purified peptide in a suitable solvent such as methanol, ethanol, or dilute acetic acid.[3]

-

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst to the solution (typically 5-10 mol% relative to the peptide).[3][5]

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Maintain a positive hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) and stir the mixture vigorously.[3][11]

-

Reaction Monitoring: Monitor the reaction's progress by taking small aliquots, filtering them through celite or a syringe filter to remove the catalyst, and analyzing by LC-MS. The reaction is complete when the starting material is fully consumed.

-

Work-up: Once complete, carefully filter the entire reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.

-

Final Product: Concentrate the filtrate under reduced pressure to yield the final, fully deprotected peptide. This peptide can then be purified to a high degree using preparative HPLC.

Data Analysis and Characterization

Proper analytical techniques are essential to confirm the successful incorporation and deprotection.

| Technique | Purpose | Expected Outcome |

| Analytical HPLC | Assess the purity of the crude and final peptide. | A major peak corresponding to the target peptide. Purity is determined by the relative area of this peak. |

| Mass Spectrometry (LC-MS or MALDI-TOF) | Confirm the molecular weight of the peptide at various stages. | After SPPS & Cleavage: The observed mass should match the calculated mass of the peptide including the Cbz group (C₈H₇O₂ = 135.04 Da).After Hydrogenolysis: The observed mass should be ~135.04 Da less than the Cbz-protected peptide, corresponding to the loss of the Cbz group and its replacement with a proton. |

Troubleshooting Guide

| Potential Issue | Likely Cause(s) | Recommended Solution(s) |

| Incomplete Coupling of the Piperidyl Amino Acid | - Steric hindrance of the β-amino acid.- Insufficient activation time or coupling duration.- Poor resin swelling. | - Double couple the amino acid (repeat the coupling step).- Use a more potent coupling reagent like HATU.- Increase coupling time to 4-6 hours or perform overnight. |

| Side-product Formation (+135 Da) | - The Cbz-protected amino acid was accidentally subjected to hydrogenation conditions before the final step. | - Ensure strict separation of synthetic steps. The Cbz group is stable to most SPPS conditions except for catalytic hydrogenation.[4][5] |

| Incomplete Cbz Deprotection | - Inactive catalyst.- Insufficient hydrogen pressure.- Presence of catalyst poisons (e.g., sulfur-containing residues if Met or Cys are present). | - Use fresh Pd/C catalyst.- Ensure a positive hydrogen atmosphere and vigorous stirring.- If catalyst poisoning is suspected, increase catalyst loading or use a specialized catalyst. Consider alternative deprotection like HBr/AcOH if orthogonality allows.[5] |

| Low Peptide Yield After Cleavage | - Incomplete coupling at any step leading to truncated sequences.- Premature chain cleavage from the resin. | - Use capping (e.g., with acetic anhydride) after coupling steps to terminate unreacted chains.- Ensure the correct resin and linker chemistry is used for the desired C-terminus and that it is stable to all synthetic steps. |

References

- 1. peptide.com [peptide.com]